molecular formula C22H26FN5O3S2 B11319900 N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide

N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide

Cat. No.: B11319900
M. Wt: 491.6 g/mol
InChI Key: RZAVMXGDVNQBOW-UHFFFAOYSA-N
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Description

“N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide” is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the triazole ring and the fluorophenyl group suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of an amine with a sulfonyl chloride in the presence of a base.

    Attachment of the fluorophenyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the triazole ring.

    Reduction: Reduction reactions can occur at the sulfonamide group or the triazole ring.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe to study biological processes.

    Medicine: Potential antimicrobial or anticancer agent.

    Industry: Used in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial effects. The presence of the triazole ring may also suggest interactions with enzymes or receptors involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Fluconazole: A triazole antifungal agent.

    Trimethoprim: Often used in combination with sulfonamides for its synergistic effects.

Uniqueness

The unique combination of the fluorophenyl group, triazole ring, and sulfonamide group in “N-(4-Fluorophenyl)-N-[(5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-YL)ethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]methanesulfonamide” may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H26FN5O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-[[5-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]methanesulfonamide

InChI

InChI=1S/C22H26FN5O3S2/c1-6-11-27-21(13-28(33(5,30)31)18-9-7-17(23)8-10-18)24-25-22(27)32-14-20(29)19-12-15(2)26(4)16(19)3/h6-10,12H,1,11,13-14H2,2-5H3

InChI Key

RZAVMXGDVNQBOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C)C)C(=O)CSC2=NN=C(N2CC=C)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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